Darobactin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Darobactin is a ribosomally synthesized and post-translationally modified peptide (RiPP) discovered in 2019 from the metabolic products of Photorhabdus khanii . It is a novel antibiotic with potent activity against Gram-negative bacteria, making it a significant breakthrough in the fight against antibiotic-resistant pathogens .
準備方法
Synthetic Routes and Reaction Conditions
Darobactin is synthesized through a complex biosynthetic pathway involving a radical S-adenosyl-L-methionine (SAM) enzyme . The biosynthetic gene cluster for this compound includes five genes: darA, darB, darC, darD, and darE . The enzyme DarE catalyzes the formation of a unique bicyclic structure through ether and carbon-carbon bond formation .
Industrial Production Methods
Industrial production of this compound involves heterologous expression of the biosynthetic gene cluster in Escherichia coli . This method has been optimized to produce this compound and its derivatives in significant quantities, making it feasible for large-scale production .
化学反応の分析
Types of Reactions
Darobactin undergoes several key reactions during its biosynthesis:
Ether Bond Formation: Catalyzed by the radical SAM enzyme DarE, forming a C-O-C bond between two tryptophan residues.
Carbon-Carbon Bond Formation: Also catalyzed by DarE, forming a C-C bond between lysine and tryptophan residues.
Common Reagents and Conditions
The biosynthesis of this compound primarily involves enzymatic reactions under physiological conditions. The radical SAM enzyme DarE plays a crucial role in these transformations .
Major Products Formed
The major product of these reactions is the bicyclic heptapeptide structure of this compound, which is essential for its antibacterial activity .
科学的研究の応用
Darobactin has several significant applications in scientific research:
作用機序
類似化合物との比較
Similar Compounds
Polymyxins: Another class of antibiotics targeting the outer membrane of Gram-negative bacteria.
β-lactams: Target the bacterial cell wall but have different mechanisms and structures compared to darobactin.
Uniqueness
This compound is unique due to its novel bicyclic structure and specific targeting of BamA, which is not commonly targeted by other antibiotics . This unique mechanism makes it a promising candidate for overcoming antibiotic resistance in Gram-negative bacteria .
特性
CAS番号 |
2409072-20-2 |
---|---|
分子式 |
C47H55N11O12 |
分子量 |
966.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(5R,17S,20S,23S,26S,29S,30S)-17-amino-20-(2-amino-2-oxoethyl)-30-(3-aminopropyl)-26-(hydroxymethyl)-18,21,24,27-tetraoxo-6-oxa-2,13,19,22,25,28-hexazahexacyclo[29.3.1.04,34.05,23.07,12.011,15]pentatriaconta-1(34),3,7,9,11,14,31(35),32-octaene-29-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C47H55N11O12/c48-13-5-9-25-23-11-12-27-28(19-51-30(27)16-23)40-39(58-42(63)31(17-36(50)61)53-41(62)29(49)15-24-18-52-37-26(24)8-4-10-35(37)70-40)46(67)56-34(21-60)44(65)57-38(25)45(66)55-33(20-59)43(64)54-32(47(68)69)14-22-6-2-1-3-7-22/h1-4,6-8,10-12,16,18-19,25,29,31-34,38-40,51-52,59-60H,5,9,13-15,17,20-21,48-49H2,(H2,50,61)(H,53,62)(H,54,64)(H,55,66)(H,56,67)(H,57,65)(H,58,63)(H,68,69)/t25-,29-,31-,32-,33-,34-,38-,39-,40+/m0/s1 |
InChIキー |
HRMCRRLPTVSYHJ-KUDSBEMESA-N |
異性体SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2[C@@H](C3=CNC4=C3C=CC(=C4)[C@@H]([C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N |
正規SMILES |
C1C(C(=O)NC(C(=O)NC2C(C3=CNC4=C3C=CC(=C4)C(C(NC(=O)C(NC2=O)CO)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。